Cas no 709608-92-4 (1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine)
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine(9CI)
- 1,4-BUTANE-D8-DIAMINE
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine
- 1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diamine
- D99256
- 709608-92-4
- (?H?)butane-1,4-diamine
- DB-311513
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine (9CI); 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine; 1,4-Butane-d8-diamine; 1,4-Butanediamine-(1,1,2,2,3,3,4,4-D8); 1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diamine
-
- Inchi: 1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2
- InChI Key: KIDHWZJUCRJVML-SVYQBANQSA-N
- SMILES: NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N
Computed Properties
- Exact Mass: 96.15
- Monoisotopic Mass: 96.15
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 17.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52A^2
- XLogP3: -0.9
Experimental Properties
- Melting Point: NA
- Solubility: Chloroform (Slightly), Methanol (Slightly)
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D416027-10mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine |
709608-92-4 | 10mg |
$ 187.00 | 2023-09-07 | ||
| TRC | D416027-25mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine |
709608-92-4 | 25mg |
$ 298.00 | 2023-09-07 | ||
| TRC | D416027-100mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine |
709608-92-4 | 100mg |
$ 1028.00 | 2023-09-07 | ||
| A2B Chem LLC | AH14763-100mg |
1,4-BUTANE-D8-DIAMINE |
709608-92-4 | 100mg |
$562.00 | 2024-04-19 | ||
| A2B Chem LLC | AH14763-250mg |
1,4-BUTANE-D8-DIAMINE |
709608-92-4 | 250mg |
$950.00 | 2024-04-19 |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine
Compound CAS No.709608-92-4: 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine
Compound CAS No.709608-92-4, also known as 1,4-butane-1,1,2,2,3,3,4,4-d8-diamine, is a highly specialized chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is a fully deuterated derivative of 1,4-butanediamine (also known as putrescine), where all eight hydrogens in the molecule have been replaced with deuterium atoms. The complete deuteration of this compound provides it with distinct physical and chemical characteristics compared to its non-deuterated counterpart.
The synthesis of 1,4-butane-1,1,2,2,3,3,4,d8-diamine involves advanced chemical processes that ensure the complete replacement of hydrogens with deuterium. This process typically requires the use of heavy water (D₂O) under controlled conditions to achieve full deuteration. The resulting compound is highly stable and exhibits altered spectroscopic properties due to the presence of deuterium atoms. These properties make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies and other analytical techniques where deuterium substitution can enhance signal clarity and resolution.
One of the most significant applications of CAS No.709608-92-4 is in the field of materials science. Researchers have recently explored its potential as a precursor for synthesizing advanced polymers and materials with enhanced mechanical and thermal properties. For instance,a study published in *Polymer Chemistry* demonstrated that incorporating deuterated diamines into polymer structures can lead to improved stability under high-stress conditions. This finding has opened new avenues for developing materials suitable for aerospace and automotive industries.
In addition to its role in materials science,CAS No.709608-92-4 has shown promise in biological research. Deuterated compounds are often used as internal standards or tracers in metabolic studies due to their distinct isotopic signature. A recent investigation in *Analytical Chemistry* highlighted the use of deuterated diamines in tracking biochemical pathways and assessing enzyme activity. The ability to precisely monitor these processes has significant implications for drug discovery and metabolic engineering.
The use of deuteration in organic chemistry has also been a topic of interest for improving reaction selectivity and yield. A paper published in *Journal of Organic Chemistry* reported that fully deuterated diamines like CAS No.709608-92-4 can act as superior catalysts in certain coupling reactions due to their altered electronic properties compared to non-deuterated analogs.
From an environmental perspective,CAS No.709608-92-4 exhibits minimal toxicity and is considered safe for use under standard laboratory conditions when proper handling protocols are followed. Its stability ensures that it does not degrade easily under normal storage conditions,a feature that enhances its practicality for long-term research projects.
In conclusion,CAS No.709608-92-4: 1,butane-,diamine,d8 stands out as a versatile compound with wide-ranging applications across multiple disciplines.Thanks to its unique isotopic composition,it continues to be an essential tool for researchers seeking innovative solutions in materials science,biochemistry,and analytical chemistry.As ongoing studies uncover new uses for this compound,it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
709608-92-4 (1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)